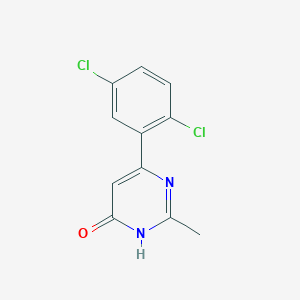
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dichlorophenyl group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit key inflammatory mediators such as COX-2 and iNOS.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
A study highlighted the compound's ability to suppress COX-2 activity with an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug. The results indicated:
| Compound | IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
Additionally, in vivo models demonstrated significant reductions in carrageenan-induced paw edema, indicating robust anti-inflammatory effects (source ).
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines. For instance, it exhibited notable cytotoxicity in A549 human lung adenocarcinoma cells. The following table summarizes its activity compared to standard chemotherapeutics:
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| This compound | A549 | 66 |
| Cisplatin | A549 | 30 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy (source ).
The mechanism by which this compound exerts its effects appears to involve the modulation of inflammatory pathways and apoptosis induction in cancer cells. Specifically, it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties (source ).
Case Studies
Several case studies have evaluated the efficacy of this compound:
- In Vivo Study on Inflammation : Rats treated with the compound showed a significant decrease in paw edema compared to control groups.
- In Vitro Study on Cancer Cells : Treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity against A549 cells.
Eigenschaften
IUPAC Name |
4-(2,5-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOXBZDXOXLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















